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Compound of Interest

Compound Name:
4-Chloro-3-(4-

nitrophenoxy)benzoic acid

CAS No.: 1417568-07-0

Cat. No.: B1406854

Get Quote

Executive Summary & Chemical Architecture
Compound Identity: 4-Chloro-3-(4-nitrophenoxy)benzoic acid Molecular Formula:ngcontent-

ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight: 293.66 g/mol Class: Diphenyl Ether; Benzoic Acid Derivative[1]

This guide serves as a technical reference for 4-Chloro-3-(4-nitrophenoxy)benzoic acid, a

specialized intermediate utilized primarily in the synthesis of Protoporphyrinogen Oxidase

(PPO) inhibitors (agrochemicals) and explored in medicinal chemistry as a scaffold for PPAR

agonists and COX-2 inhibitors. Its structure features a diphenyl ether core stabilized by an

electron-withdrawing nitro group and a lipophilic chlorine atom, creating a distinct electronic

profile suitable for

-

stacking interactions within enzyme active sites.
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Structural Analysis & Electronic Properties
The molecule consists of two phenyl rings linked by an ether oxygen. The "A-Ring" (benzoic

acid) bears a chlorine atom at the para position relative to the carboxyl group, providing

metabolic stability and steric bulk. The "B-Ring" (phenoxy) is substituted with a nitro group,

which acts as a strong electron-withdrawing group (EWG), influencing the acidity of the benzoic

acid and the dipole moment of the ether linkage.

Property
Value
(Predicted/Experimental)

Significance

LogP 3.2 – 3.5
Moderate lipophilicity; suitable

for membrane permeability.

pKa (-COOH) ~3.8

Slightly more acidic than

benzoic acid (4.2) due to the

inductive effect of the Cl and

phenoxy groups.

H-Bond Donors 1 (COOH)
Critical for binding to Ser/Arg

residues in target enzymes.

H-Bond Acceptors 5 (NO2, COOH, Ether)
Facilitates interaction with

cationic residues.

Synthetic Methodology
The synthesis of 4-Chloro-3-(4-nitrophenoxy)benzoic acid relies on the formation of the

diaryl ether linkage. The most robust protocol employs a Nucleophilic Aromatic Substitution (

), leveraging the activation provided by the nitro group on the coupling partner.

Retrosynthetic Analysis
Disconnection: Ether oxygen bond.

Synthons: 4-Chloro-3-hydroxybenzoic acid (Nucleophile) + 1-Fluoro-4-nitrobenzene

(Electrophile).
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Rationale: The fluorine atom on the nitrobenzene is highly labile to nucleophilic attack due to

the strong electron-withdrawing nature of the para-nitro group (Meisenheimer complex

stabilization).

Optimized Experimental Protocol ( Coupling)
Reagents:

4-Chloro-3-hydroxybenzoic acid (1.0 eq)

1-Fluoro-4-nitrobenzene (1.1 eq)

Potassium Carbonate (

) (2.5 eq)

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Workflow:

Deprotonation: Charge a round-bottom flask with 4-Chloro-3-hydroxybenzoic acid and

anhydrous DMF. Add

and stir at room temperature for 30 minutes. Note: This generates the phenoxide dianion
(carboxylate + phenoxide).

Addition: Add 1-Fluoro-4-nitrobenzene dropwise to the reaction mixture.

Coupling: Heat the mixture to 80–100°C under an inert atmosphere (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1) or
HPLC.

Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold 1M

HCl (pH adjustment to ~2 is critical to protonate the carboxylic acid).

Extraction: Extract the precipitate with Ethyl Acetate (

). Wash the organic layer with brine, dry over
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, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography

to yield the target acid.

Reaction Mechanism Visualization
The following diagram illustrates the

pathway, highlighting the formation of the Meisenheimer intermediate.[2]
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Figure 1:

mechanism showing the nucleophilic attack of the phenoxide on the activated
fluoronitrobenzene.

Biological Applications & Mechanism of Action
While this specific isomer is a research intermediate, it belongs to the Diphenyl Ether class,

widely recognized for inhibiting Protoporphyrinogen Oxidase (PPO).

PPO Inhibition (Agrochemical Context)
PPO is a key enzyme in the chlorophyll/heme biosynthetic pathway. Inhibition leads to the

accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to

Protoporphyrin IX. Upon light exposure, this generates singlet oxygen (

), causing rapid lipid peroxidation and cell membrane destruction.

Binding Mode: The diphenyl ether scaffold mimics the structure of the substrate

(Protoporphyrinogen IX). The nitro group and carboxyl group form hydrogen bonds with Arg-

98 and Phe-392 residues in the active site (based on homology with Acifluorfen).
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Pathway Diagram
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Figure 2: Mechanism of Action for PPO inhibition. The inhibitor blocks the conversion of

Protoporphyrinogen IX, leading to toxic ROS generation.

Analytical Characterization
To validate the synthesis of 4-Chloro-3-(4-nitrophenoxy)benzoic acid, the following analytical

signatures are expected:
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Method Expected Signal / Characteristic

1H NMR (DMSO-d6)

13.0-13.5 (br s, 1H, COOH);

8.2-8.3 (d, 2H, Nitro-Ar protons);

7.6-7.8 (m, 3H, Benzoic-Ar protons);

7.1-7.2 (d, 2H, Ether-Ar protons).

IR Spectroscopy

1700 cm⁻¹ (C=O stretch, acid); 1520 & 1340

cm⁻¹ (N-O stretch, nitro); 1240 cm⁻¹ (C-O-C

stretch, ether).

Mass Spectrometry

[M-H]⁻ = 292.0 (Negative Ion Mode).

Characteristic chlorine isotope pattern (3:1 ratio

for M and M+2).

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.[3] Nitro-aromatics can be toxic if

absorbed.

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation

of dust.

Storage: Store in a cool, dry place away from strong reducing agents (which could reduce

the nitro group to an amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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